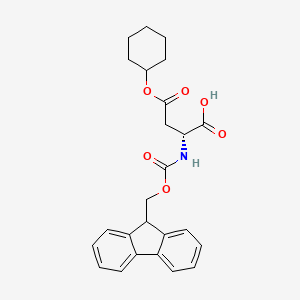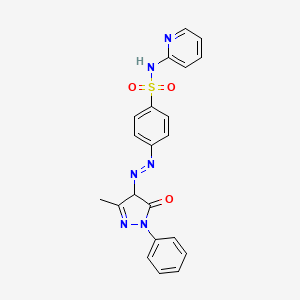
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzopyran structure, followed by the introduction of the furo group and the acridinyl moiety. The final steps involve the attachment of the piperazinyl and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The acridinyl moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazinyl group may enhance the compound’s binding affinity to certain proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: This compound has a similar core structure but lacks the acridinyl and piperazinyl groups.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: This compound features an epoxy group instead of the acridinyl moiety.
Uniqueness
The uniqueness of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-(4-(2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)-1-piperazinyl)propoxy)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acridinyl moiety, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets.
Propiedades
Número CAS |
86863-30-1 |
|---|---|
Fórmula molecular |
C34H33ClN4O5 |
Peso molecular |
613.1 g/mol |
Nombre IUPAC |
9-[3-[4-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]piperazin-1-yl]propoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C34H33ClN4O5/c1-41-25-5-7-28-27(21-25)31(26-6-4-24(35)20-29(26)37-28)36-10-12-39-15-13-38(14-16-39)11-2-17-42-34-32-23(9-18-43-32)19-22-3-8-30(40)44-33(22)34/h3-9,18-21H,2,10-17H2,1H3,(H,36,37) |
Clave InChI |
DCYQENXPGVZQGH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN4CCN(CC4)CCCOC5=C6C(=CC7=C5OC=C7)C=CC(=O)O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


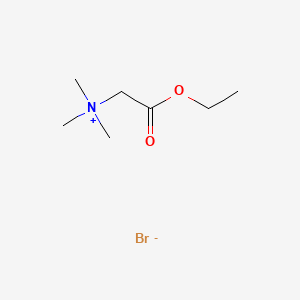

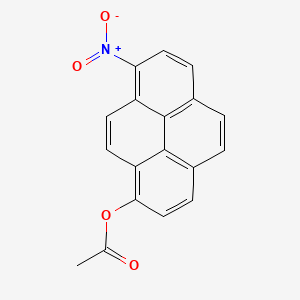

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
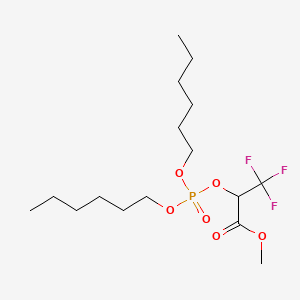
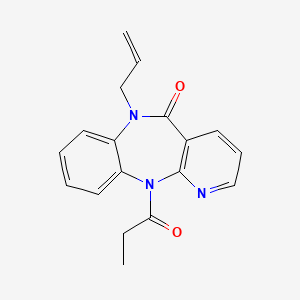
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

